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molecular formula C10H12ClNS B1266359 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride CAS No. 19985-71-8

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

Cat. No. B1266359
M. Wt: 213.73 g/mol
InChI Key: PVEKDTORMRYTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772245B2

Procedure details

To a slurry of lithium aluminium hydride (0.6 g, 15.16 mmol) in ether (25 mL) was added, under N2, a slurry of aluminium chloride (2.1 g, 15.1 mmol) in dry ether. After 5 min, a solution of 1-benzothien-3-ylacetonitrile (2.5, 14.4 mmol) in ether (25 mL) was slowly added over 10 min. Upon completion of the addition, the resulting reaction mixture was refluxed for 18 h, cooled and neutralized with 6N NaOH and extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a syrup. 2-(1-Benzothien-3-yl)ethanamine hydrochloride was obtained by treating the syrup with a solution of methanolic HCl (1.5 g, 50%); 1H NMR (200 MHz, CDCl3): δ 1.43 (s, 2H), 3.00 (m, 4H), 7.11 (s, 1H), 7.36 (m, 2H), 7.72-7.86 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
14.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-:7].[Al+3].[Cl-].[Cl-].[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([CH2:20][C:21]#[N:22])=[CH:12]1.[OH-].[Na+]>CCOCC>[ClH:7].[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13]([CH2:20][CH2:21][NH2:22])=[CH:12]1 |f:0.1.2.3.4.5,6.7.8.9,11.12,14.15|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
14.4 mmol
Type
reactant
Smiles
S1C=C(C2=C1C=CC=C2)CC#N
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a syrup

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.S1C=C(C2=C1C=CC=C2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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